molecular formula C19H30N4O3 B5538020 (3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide

(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide

Cat. No. B5538020
M. Wt: 362.5 g/mol
InChI Key: ZBIQFGOUJYEFDJ-HUUCEWRRSA-N
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Description

(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide is 362.23179083 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research into molecular interactions, such as that conducted by Shim et al. (2002), involves detailed analysis of how specific compounds interact with biological receptors, using methods like AM1 molecular orbital method and conformational analysis. This type of research can provide a foundation for understanding the binding and activity mechanisms of complex chemicals, including potential applications in drug discovery and development (Shim et al., 2002).

Synthesis of Novel Compounds with Biological Activities

The synthesis of novel compounds, as described by Abu‐Hashem et al. (2020), showcases the creation of new chemical entities with specific biological activities, such as anti-inflammatory and analgesic effects. This research highlights the potential for synthesizing and studying new compounds with tailored biological activities, which could include entities similar to "(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide" (Abu‐Hashem et al., 2020).

Drug Discovery and Receptor Antagonist Studies

Research into receptor antagonists, such as the work by Landsman et al. (1997), involves studying the effects of compounds on specific receptors, which can inform the development of new therapeutic agents. Studies like these can provide insights into how complex compounds might be developed and tested for their potential as drug candidates (Landsman et al., 1997).

Virtual Screening and Drug Development

Virtual screening and drug development research, such as that conducted by Wang et al. (2011), involves identifying and synthesizing new compounds with potential therapeutic applications, including their effects on tumor metastasis and enzyme inhibition. This approach highlights the importance of computational and synthetic methods in discovering new drugs, relevant to studying complex chemicals (Wang et al., 2011).

properties

IUPAC Name

(3R,5R)-N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-13(2)7-17-9-16(22-26-17)12-21-18(24)14-8-15(11-20-10-14)19(25)23-5-3-4-6-23/h9,13-15,20H,3-8,10-12H2,1-2H3,(H,21,24)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIQFGOUJYEFDJ-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)CNC(=O)C2CC(CNC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC(=NO1)CNC(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.